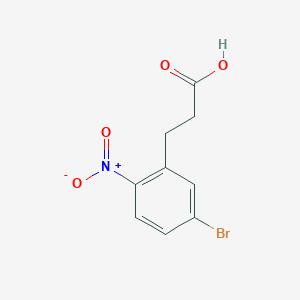

3-(5-Bromo-2-nitrophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis and Chemical Transformations

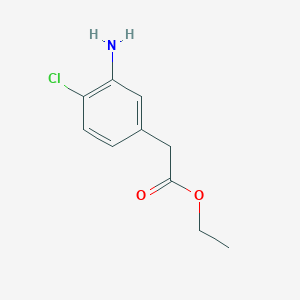

A study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol utilizing microbial reductases expressed in Escherichia coli indicates the potential use of related compounds in the synthesis of chiral intermediates for antidepressant drugs. The yeast reductase YOL151W exhibited high activity and enantioselectivity in the reduction process, highlighting the significance of such compounds in facilitating specific organic transformations (Choi et al., 2010).

Antimicrobial and Antifungal Applications

Research on diorganotin(IV) complexes derived from salicylaldehyde Schiff bases, including compounds related to 3-(5-Bromo-2-nitrophenyl)propanoic acid, has shown promising in vitro antimicrobial and anti-inflammatory activities. These studies suggest potential applications in developing new antimicrobial agents with broad-spectrum activity (Devi, Yadav, & Singh, 2019).

Materials Science and Polymer Chemistry

Phloretic acid, a compound related to the topic, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation . This approach provides a sustainable alternative to conventional phenol-based reactions, paving the way for the development of new materials with potential applications in various industries (Trejo-Machin et al., 2017).

Antioxidant and Anti-inflammatory Studies

A series of novel compounds, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid , have been synthesized and evaluated for their antioxidant and anti-inflammatory activities . These compounds showed significant efficacy, indicating their potential use in therapeutic applications (Subudhi & Sahoo, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds can interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other compounds, it may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been shown to participate in various biochemical reactions, including the reduction of carbonyl-containing compounds to their corresponding alcohols .

Pharmacokinetics

Similar carboxylic acids typically undergo metabolism via conversion to their corresponding coenzyme a (coa) derivatives, which participate in various metabolic pathways .

Result of Action

Similar compounds have been shown to have a broad range of catalytic efficiencies in the reduction of carbonyl-containing compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(5-Bromo-2-nitrophenyl)propanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with biological targets .

Propriétés

IUPAC Name |

3-(5-bromo-2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYITNONJMUENH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 2-[4-[(4-ethoxyphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2995077.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2995084.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2995094.png)

![4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol](/img/structure/B2995095.png)

![N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)